![molecular formula C24H24N4O3S B2751469 N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1172008-60-4](/img/structure/B2751469.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
The compound has been associated with anti-inflammatory properties . It has been shown to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory process .
Antihyperalgesic Effects
In mice having neuropathic pain, this molecule has been shown to have antihyperalgesic effects . It may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Antimicrobial Activity
The synthesized compounds related to this scaffold have shown significant antimicrobial activity . They possessed a significant zone of inhibition, indicating their potential as antimicrobial agents .
Anticancer Properties
The compound has been studied for its potential to inhibit the growth of pancreatic cancer cells . This suggests its potential application in cancer treatment.
Modulation of Neurotransmitters
The compound may play a role in the synthesis of neurotransmitters, such as acetylcholine . This suggests its potential application in neurological diseases.
Inhibition of Albumin Denaturation
The compound has shown the ability to inhibit albumin denaturation . This property is often associated with anti-inflammatory and antirheumatic drugs.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with a variety of targets, including akt, amyloid-β, apoptosis-related proteins, and various enzymes . The role of these targets varies, but they are often involved in critical cellular processes such as cell growth, protein folding, programmed cell death, and metabolic reactions .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . . This could result in changes to cellular processes controlled by these targets .
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence a variety of pathways, including those involved in cell growth, protein folding, apoptosis, and various metabolic processes .
Result of Action
Given the potential targets and pathways it may influence, it’s possible that this compound could have a variety of effects, such as altering cell growth, modulating protein folding, influencing apoptosis, and affecting metabolic processes .
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16-19(14-25-28(16)17-8-4-3-5-9-17)23(29)27(15-18-10-7-13-31-18)24-26-22-20(30-2)11-6-12-21(22)32-24/h3-6,8-9,11-12,14,18H,7,10,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVVNUKXOENHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3CCCO3)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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